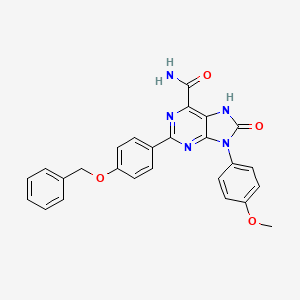

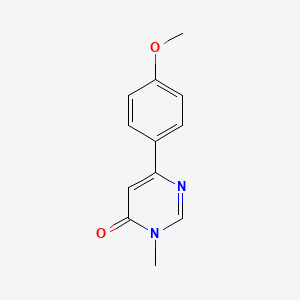

2-(4-(benzyloxy)phenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(benzyloxy)phenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic molecule combining various functional groups, making it significant in scientific research. Its structure includes a benzyloxy phenyl group, a methoxyphenyl group, an oxo group, and a dihydropurine carboxamide, contributing to its diverse reactivity and application potential in fields like chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: This compound is typically synthesized through multi-step organic synthesis processes.

Formation of 4-(benzyloxy)phenyl compound: : Starting with 4-hydroxybenzaldehyde, undergoes a benzyloxy substitution via Williamson ether synthesis, creating 4-(benzyloxy)benzaldehyde.

Incorporation of the 9-(4-methoxyphenyl) group: : Next, a Heck reaction or Suzuki coupling may be employed to attach the 4-methoxyphenyl group to the benzyloxyphenyl core structure.

Cyclization to the purine structure: : The intermediate then undergoes cyclization with appropriate nitrogen sources, creating the dihydropurine ring system.

Final carboxamide formation:

Industrial Production Methods: Scaling up the production of this compound for industrial use requires optimization of these reactions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms often facilitate these processes, emphasizing the need for precise reaction control and efficient purification techniques like HPLC or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: This compound undergoes various organic reactions due to its functional groups:

Oxidation: : Likely targets the methoxy and benzyloxy groups, potentially forming quinones or other oxidized species.

Reduction: : The oxo group can be reduced to hydroxyl, altering the molecule's properties significantly.

Substitution: : Halogenation, nitration, or sulfonation reactions may occur on the aromatic rings, diversifying its derivatives.

Oxidation: : KMnO4, CrO3, or other strong oxidizers.

Reduction: : NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: : Electrophilic aromatic substitution typically involves reagents like Br2, Cl2, HNO3, or H2SO4.

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis Intermediate: : Its complex structure makes it a useful intermediate in synthesizing more intricate molecules or pharmaceuticals.

Catalysis: : Potentially serves as a ligand in transition metal catalysis, facilitating various organic transformations.

Biomolecular Probes: : Used in creating probes for studying cellular processes due to its distinct chemical properties.

Enzyme Inhibitors: : Its structure allows it to act as a scaffold for designing enzyme inhibitors, crucial in drug discovery.

Drug Development: : Serves as a lead compound in developing drugs targeting specific biological pathways, particularly in cancer and neurological disorders.

Diagnostic Agents: : Modified derivatives could be used in diagnostic imaging or as markers in medical tests.

Material Science: : Contributes to the development of advanced materials, such as polymers or coatings, with specific chemical properties.

Agriculture: : Potential use in creating agrochemicals for pest control or plant growth regulation.

Mecanismo De Acción

The compound's effects are exerted through interactions with molecular targets such as enzymes or receptors. Its aromatic rings and functional groups facilitate binding to active sites, leading to inhibition or modulation of biological pathways. The exact mechanism varies depending on the application, but often involves competitive inhibition or allosteric modulation.

Comparación Con Compuestos Similares

Similar Compounds:

2-(4-(benzyloxy)phenyl)-9-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: : Similar structure with a hydroxy group instead of methoxy.

2-(4-(benzyloxy)phenyl)-9-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: : Substitutes methoxy with a methyl group.

Uniqueness: 2-(4-(benzyloxy)phenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide stands out due to its methoxy substituent, influencing its electronic properties and reactivity. This uniqueness allows for specific interactions and applications that similar compounds may not achieve.

And there you have it—a deep dive into the fascinating world of this compound. Anything else catch your interest?

Propiedades

IUPAC Name |

9-(4-methoxyphenyl)-8-oxo-2-(4-phenylmethoxyphenyl)-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N5O4/c1-34-19-13-9-18(10-14-19)31-25-22(29-26(31)33)21(23(27)32)28-24(30-25)17-7-11-20(12-8-17)35-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H2,27,32)(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQNNDIZPFWBQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2731872.png)

![[(E)-1-(4-fluorophenyl)ethylideneamino]thiourea](/img/structure/B2731882.png)

![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2731883.png)

![1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride](/img/structure/B2731886.png)

![Tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2731889.png)

![(4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2731890.png)

![1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea](/img/structure/B2731891.png)